molecular formula C7H7FO2 B1362261 5-Fluoro-2-methoxyphenol CAS No. 72955-97-6

5-Fluoro-2-methoxyphenol

Cat. No. B1362261
Key on ui cas rn: 72955-97-6
M. Wt: 142.13 g/mol
InChI Key: PPJKLEQAFZWIQY-UHFFFAOYSA-N
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Patent
US09272985B2

Procedure details

To a suspension of AlCl3 (1.17 g; 8.79 mmol) in 1,2-dichloroethane (2 mL) was added acetyl chloride (0.55 g; 7.03 mmol). After 10 min stirring was added dropwise a solution of 5-fluoro-2-methoxyphenol (0.50 g; 3.52 mmol) in 1,2-dichloroethane (2 mL). The reaction mixture was stirred overnight at 40° C. The mixture was then poured on iced water and extracted with diethylether. The organic phases were combined, washed with brine, dried (Na2SO4) and concentrated to afford 582 mg (90%) of the title compound as an off-white solid.
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
90%

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5](Cl)(=[O:7])[CH3:6].[F:9][C:10]1[CH:11]=[CH:12][C:13]([O:17][CH3:18])=[C:14]([OH:16])[CH:15]=1.O>ClCCCl>[F:9][C:10]1[CH:15]=[C:14]([OH:16])[C:13]([O:17][CH3:18])=[CH:12][C:11]=1[C:5](=[O:7])[CH3:6] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
0.55 g
Type
reactant
Smiles
C(C)(=O)Cl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
FC=1C=CC(=C(C1)O)OC
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 10 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at 40° C
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethylether
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=C(C(=C1)O)OC)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 582 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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